3-Chloro-4-ethynylbenzoic acid 3-Chloro-4-ethynylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 1866562-06-2
VCID: VC7604805
InChI: InChI=1S/C9H5ClO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h1,3-5H,(H,11,12)
SMILES: C#CC1=C(C=C(C=C1)C(=O)O)Cl
Molecular Formula: C9H5ClO2
Molecular Weight: 180.59

3-Chloro-4-ethynylbenzoic acid

CAS No.: 1866562-06-2

Cat. No.: VC7604805

Molecular Formula: C9H5ClO2

Molecular Weight: 180.59

* For research use only. Not for human or veterinary use.

3-Chloro-4-ethynylbenzoic acid - 1866562-06-2

Specification

CAS No. 1866562-06-2
Molecular Formula C9H5ClO2
Molecular Weight 180.59
IUPAC Name 3-chloro-4-ethynylbenzoic acid
Standard InChI InChI=1S/C9H5ClO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h1,3-5H,(H,11,12)
Standard InChI Key ZQRDNRXPYNBFQB-UHFFFAOYSA-N
SMILES C#CC1=C(C=C(C=C1)C(=O)O)Cl

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

The core structure of 3-chloro-4-ethynylbenzoic acid consists of a benzoic acid scaffold substituted with chlorine and ethynyl groups at positions 3 and 4, respectively. X-ray crystallographic studies of structurally analogous compounds, such as 3-ethynylbenzoic acid, reveal that the carboxylic acid group typically lies nearly coplanar with the aromatic ring, forming dihedral angles <5° . This planar arrangement facilitates strong intermolecular hydrogen bonding, as observed in the crystal packing of similar derivatives .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₅ClO₂
Molecular Weight180.59 g/mol
CAS Number1866562-06-2
Hydrogen Bond Donors1 (COOH)
Hydrogen Bond Acceptors2 (COOH)

Spectroscopic Features

While direct spectroscopic data for 3-chloro-4-ethynylbenzoic acid remains limited in published literature, inferences can be drawn from related compounds:

  • IR Spectroscopy: Expected strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (O-H stretch) .

  • NMR Spectroscopy: Protons on the ethynyl group typically resonate at δ 2.8–3.2 ppm (¹H), while the aromatic protons appear as a complex multiplet between δ 7.2–8.1 ppm .

Synthesis and Chemical Reactivity

StepReagents/ConditionsYield (%)
DibrominationNBS, AIBN, CCl₄, reflux65–75
EliminationAgNO₃, EtOH/H₂O, 60°C80–85
DeprotectionPd/C, H₂ (10 bar), 70°C>95

Reactivity Profile

The ethynyl group participates in:

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation

  • Sonogashira Coupling: Palladium-mediated cross-couplings with aryl halides

  • Electrophilic Substitution: Directed by the electron-withdrawing chloro group

Biological Activity and Pharmaceutical Applications

RXR Modulation

Halogenated benzoic acids demonstrate significant activity as RXR agonists. Molecular docking studies indicate that ortho-substituted electron-withdrawing groups (e.g., Cl) enhance binding affinity by:

  • Stabilizing hydrophobic interactions with Ile268 (ΔG ≈ -2.3 kcal/mol)

  • Maintaining hydrogen bonds with Arg316 (distance ≈ 2.1 Å)

Table 3: Comparative RXR Binding Affinities

CompoundEC₅₀ (nM)Relative Efficacy (%)
Bexarotene (Reference)42 ± 3100
3-Cl-4-ethynylbenzoic acid58 ± 786
Hazard CodeRisk StatementPrecautionary Measure
H302Harmful if swallowedAvoid ingestion
H315Causes skin irritationWear protective gloves
H319Causes serious eye irritationUse eye protection
H335May cause respiratory irritationUse in well-ventilated areas

Stability Considerations

  • Thermal Stability: Decomposes above 240°C (DSC)

  • Light Sensitivity: Store in amber glass under inert atmosphere

  • Incompatibilities: Strong oxidizers, bases

Recent Advances and Future Directions

Crystal Engineering

Recent work on 3-ethynylbenzoic acid derivatives demonstrates:

  • Formation of R₂²(8) hydrogen-bonded dimers

  • Chain propagation along crystallographic axes via C-H∙∙∙O interactions

Table 5: Crystallographic Parameters (Analog)

ParameterValue
Space GroupP1
a (Å)3.8630
b (Å)8.3000
c (Å)11.7490
α (°)101.44
β (°)93.8
γ (°)99.83

Drug Delivery Systems

Ongoing research explores:

  • Metal-organic frameworks (MOFs) for controlled release

  • PEGylated derivatives to enhance bioavailability

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